tert-Butyl (3-(4-azidobenzamido)propyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3-(4-azidobenzamido)propyl)carbamate: is an organic compound that features a tert-butyl carbamate group attached to a propyl chain, which is further connected to a benzamido group substituted with an azido group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-(4-azidobenzamido)propyl)carbamate typically involves the following steps:
Formation of the Benzamido Intermediate: The initial step involves the reaction of 4-aminobenzoic acid with an appropriate azidation reagent, such as sodium azide, to form 4-azidobenzoic acid.
Coupling with Propylamine: The 4-azidobenzoic acid is then coupled with 3-aminopropylamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form 3-(4-azidobenzamido)propylamine.
Protection with tert-Butyl Carbamate: Finally, the 3-(4-azidobenzamido)propylamine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The azido group in tert-Butyl (3-(4-azidobenzamido)propyl)carbamate can undergo substitution reactions, particularly with nucleophiles, to form various substituted derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols under mild conditions.
Reduction Reactions: Hydrogen gas with palladium on carbon as a catalyst.
Cycloaddition Reactions: Alkynes in the presence of a copper catalyst.
Major Products:
Substitution Reactions: Substituted benzamido derivatives.
Reduction Reactions: Amino derivatives.
Cycloaddition Reactions: Triazole derivatives.
Scientific Research Applications
Chemistry:
Biology:
Bioconjugation: The compound can be used in bioconjugation techniques to attach biomolecules to various surfaces or other biomolecules via click chemistry.
Medicine:
Drug Development: The compound’s ability to form triazoles can be exploited in the development of pharmaceuticals with triazole moieties, which are known for their biological activity.
Industry:
Material Science: The compound can be used in the synthesis of functional materials with specific properties, such as polymers with triazole linkages.
Mechanism of Action
The mechanism of action of tert-Butyl (3-(4-azidobenzamido)propyl)carbamate primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which can then interact with various molecular targets. The specific pathways and molecular targets depend on the context in which the compound is used, such as in drug development or material science .
Comparison with Similar Compounds
- tert-Butyl (3-(4-fluorobenzamido)propyl)carbamate
- tert-Butyl (3-(4-methylbenzamido)propyl)carbamate
- tert-Butyl (3-(4-hydroxybenzamido)propyl)carbamate
Comparison:
- Unique Features: The presence of the azido group in tert-Butyl (3-(4-azidobenzamido)propyl)carbamate distinguishes it from other similar compounds. This group imparts unique reactivity, particularly in cycloaddition reactions, making it valuable in click chemistry and bioconjugation.
- Reactivity: While other similar compounds may have different substituents on the benzamido group, the azido group in this compound provides distinct reactivity that can be exploited in various applications .
Properties
IUPAC Name |
tert-butyl N-[3-[(4-azidobenzoyl)amino]propyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3/c1-15(2,3)23-14(22)18-10-4-9-17-13(21)11-5-7-12(8-6-11)19-20-16/h5-8H,4,9-10H2,1-3H3,(H,17,21)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZOXKGMLXQAMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.